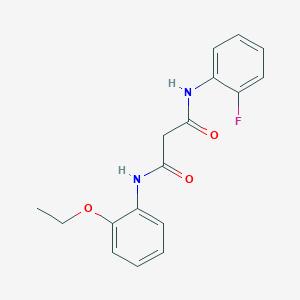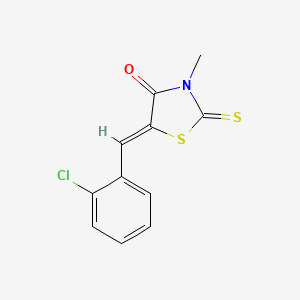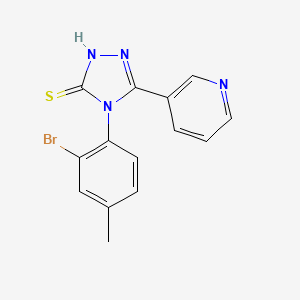![molecular formula C17H23ClN2O4S B4672818 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4672818.png)
4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
Descripción general
Descripción
4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as CM-579, is a synthetic compound that has been developed for potential use in the treatment of cancer. This compound has shown promising results in scientific research and has been the focus of many studies in recent years.
Mecanismo De Acción
The mechanism of action of 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine involves the inhibition of several key enzymes and proteins that are involved in cancer cell growth and survival. This includes the inhibition of DNA synthesis and repair, as well as the inhibition of signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is that it may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine. One area of focus could be the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, future research could investigate the use of 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further studies could explore the potential use of 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in the treatment of other diseases, such as neurodegenerative disorders or autoimmune diseases.
Aplicaciones Científicas De Investigación
4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to enhance the effectiveness of chemotherapy drugs. Additionally, 4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-16-3-1-14(2-4-16)13-25(22,23)20-7-5-15(6-8-20)17(21)19-9-11-24-12-10-19/h1-4,15H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQXTJOLXYQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4672744.png)
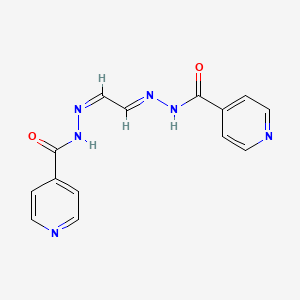
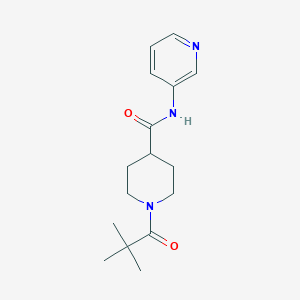
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4672778.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2,6-difluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672779.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)
![3-benzyl-5-{2-[(2-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672796.png)
![[1,8-dioxo-9-(2-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4672799.png)
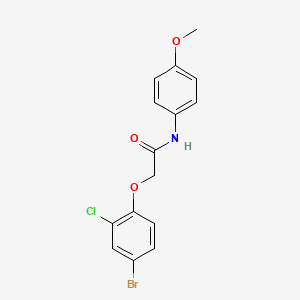
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4672828.png)
